molecular formula C9H3F3N2 B6301972 2-(Trifluoromethyl)isophthalonitrile CAS No. 2301849-77-2

2-(Trifluoromethyl)isophthalonitrile

Cat. No.: B6301972
CAS No.: 2301849-77-2
M. Wt: 196.13 g/mol
InChI Key: NXUDWKRAXGZLPV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)isophthalonitrile is an organic compound with the molecular formula C9H3F3N2 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the isophthalonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)isophthalonitrile typically involves the introduction of a trifluoromethyl group to an isophthalonitrile precursor. One common method is the trifluoromethylation of isophthalonitrile using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under appropriate reaction conditions. The reaction is often catalyzed by transition metals like copper or palladium to enhance the efficiency and selectivity of the trifluoromethylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly and cost-effective trifluoromethylating agents, such as trifluoromethyl sulfonic acid, is preferred to minimize the environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)isophthalonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(Trifluoromethyl)isophthalonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)isophthalonitrile and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. This can lead to improved pharmacokinetic properties and therapeutic efficacy in medicinal applications .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzonitrile
  • 2-(Trifluoromethyl)terephthalonitrile
  • 2-(Trifluoromethyl)phthalonitrile

Comparison: 2-(Trifluoromethyl)isophthalonitrile is unique due to its specific isophthalonitrile structure, which provides distinct chemical and physical properties compared to other trifluoromethylated benzonitriles.

Properties

IUPAC Name

2-(trifluoromethyl)benzene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2/c10-9(11,12)8-6(4-13)2-1-3-7(8)5-14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUDWKRAXGZLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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